molecular formula C24H51PSe B1601330 Trioctylphosphine selenide CAS No. 20612-73-1

Trioctylphosphine selenide

Cat. No. B1601330
CAS RN: 20612-73-1
M. Wt: 449.6 g/mol
InChI Key: ZAKSIRCIOXDVPT-UHFFFAOYSA-N
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Description

Trioctylphosphine selenide (TOPSe) is an organophosphorus compound with the formula SeP(C8H17)3 . It is used as a source of selenium in the preparation of cadmium selenide . The molecule features a tetrahedral phosphorus center .


Synthesis Analysis

TOPSe is usually prepared by oxidation of trioctylphosphine with elemental selenium . The reaction is often conducted without isolation of the TOPSe . As a solution with trioctylphosphine oxide, TOPSe reacts with dimethylcadmium to give cadmium selenide . The synthesis of phosphine selenides has been described in the literature .


Molecular Structure Analysis

The molecular formula of Trioctylphosphine selenide is C24H51PSe . The average mass is 449.595 Da and the monoisotopic mass is 450.289368 Da .


Chemical Reactions Analysis

TOPSe reacts with dimethylcadmium to give cadmium selenide . The mechanism is proposed to proceed in two steps, beginning with the formation of cadmium metal followed by its oxidation with the TOPSe . Similarly, it has been used to produce lead selenide .


Physical And Chemical Properties Analysis

Trioctylphosphine selenide is a white solid . It is soluble in organic solvents . The boiling point is 492.8±28.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 73.1±3.0 kJ/mol . The flash point is 251.8±24.0 °C .

Scientific Research Applications

Nanocrystal Synthesis and Characterization

Trioctylphosphine selenide (TOPSe) plays a significant role in the synthesis and characterization of various nanocrystals. It has been used as a solvent in the production of colloidal aluminium selenide nanocrystals, which exhibit bright UV-blue luminescence and are beneficial for light collecting and emitting devices (Balitskii et al., 2013). Additionally, TOPSe contributes to the controlled nucleation and production of extremely small cadmium selenide (CdSe) nanocrystals with narrow size distribution, improving their quality for various applications (Dai et al., 2006).

Quantum Dot Nucleation Insights

In quantum dot (QD) syntheses, TOPSe's role is intriguing. It was found to be unreactive with metal carboxylates and incapable of yielding QDs on its own. However, impurities in tertiary phosphines, like secondary phosphines, are responsible for the nucleation of QDs, leading to nearly quantitative yields when secondary phosphine chalcogenide is used instead of TOPSe (Evans et al., 2010).

Role in Nanoparticle Formation

TOPSe, when reacted with other compounds, leads to the formation of various types of nanoparticles. For instance, its reaction with lead acetate resulted in the formation of PbSe nano-crystals with specific absorption bands in the near-infrared spectrum (Khanna et al., 2007). Furthermore, it has been used in the growth of copper selenide thin films and nanoparticles, demonstrating its versatility in materials science (Hu et al., 2006).

Fluorescence and Optical Properties

TOPSe's involvement in the synthesis of CdSe nanoparticles led to an unusual fluorescence evolution, attributed to the gradual removal of surface-related defects or traps, enhancing their optical properties (Yang et al., 2009). The synthesis of mercury selenide (HgSe) quantum dots also utilized TOPSe, resulting in different particle morphologies by varying the precursor to surfactant ratio (Howes et al., 2008).

Nanocrystal Surface Stabilization

Molecular dynamics studies have been conducted on colloidal CdSe quantum dots produced in a TOPSe mixture, exploring the structure and composition of their ligand shells. This research provides insights into the interaction of solvents with the nanocrystal surfaces (Nevidimov & Razumov, 2016).

Safety And Hazards

Trioctylphosphine selenide is toxic if swallowed or inhaled . It causes severe skin burns and eye damage . It may cause damage to organs (liver, lungs) through prolonged or repeated exposure . It may cause long-lasting harmful effects to aquatic life . It should be handled with care, avoiding contact with skin, eyes, and clothing .

Future Directions

Trioctylphosphine selenide is used in the synthesis of quantum dots . Understanding the reaction mechanism behind the synthesis of these quantum dots could lead to more controlled syntheses with improved reproducibility . This could open up new possibilities for the use of quantum dots in various applications.

properties

IUPAC Name

trioctyl(selanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51PSe/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKSIRCIOXDVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=[Se])(CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51PSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioctylphosphine selenide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
943
Citations
Z Yang, S Cingarapu, KJ Klabunde - Chemical Physics Letters, 2009 - Elsevier
In this Letter, we present a novel way to synthesize cadmium selenide (CdSe) nanoparticles from a heterogeneous system only containing cadmium oxide, trioctylphosphine, and …
Number of citations: 5 www.sciencedirect.com
W Koh, Y Yoon, CB Murray - Chemistry of Materials, 2011 - ACS Publications
… While spherical PbSe NCs can be produced with a trioctylphosphine selenide (TOPSe)-based synthesis even at low temperatures (50−60 C) or without free phosphine, PbSe NRs are …
Number of citations: 48 pubs.acs.org
TPA Ruberu, HR Albright, B Callis, B Ward… - ACS …, 2012 - ACS Publications
… (27) Reaction of Pb(oleate) 2 and trioctylphosphine selenide (TOPSe) at low temperature produced spherical PbSe nanocrystals, while reaction with …
Number of citations: 129 pubs.acs.org
C Bullen, J Van Embden, J Jasieniak… - Chemistry of …, 2010 - ACS Publications
… Se-ODE is not only chemically more benign than the traditionally employed trioctylphosphine selenide (TOPSe), but it is also demonstrated that optimized Se-ODE has nearly twice the …
Number of citations: 123 pubs.acs.org
CM Evans, ME Evans, TD Krauss - Journal of the American …, 2010 - ACS Publications
… In all cases, no reactivity was observed even after 5 h of heating, in stark contrast to commercially obtained trioctylphosphine selenide (TOPSe), which reacts with Pb(oleate) 2 in minutes…
Number of citations: 243 pubs.acs.org
IA Shuklov, IS Mikhel, AV Nevidimov, KP Birin… - …, 2020 - Wiley Online Library
… of free phosphine and phosphine selenide as well as all P−Se coupling constants were observed in 31 P and 77 Se NMR spectra of similar solution of trioctylphosphine selenide in TOP.…
JE Boercker, EE Foos, D Placencia… - Journal of the American …, 2013 - ACS Publications
… (18) on the synthesis of PbSe nanocrystals from Pb-oleate and trioctylphosphine selenide. In their work, they show that tertiary phosphine selenides do not react with Pb-oleate and that …
Number of citations: 34 pubs.acs.org
EV Ryl'Tsev, IE Boldeskul, AF Pavlenko… - Journal of Applied …, 1972 - Springer
… The peak of the v(C =- N) band of acetonitrile lies still closer to the peak of the band of "free" acetonitrile molecules on associating it with the trioctylphosphine selenide molecules (Fig. 1, …
Number of citations: 3 link.springer.com
A Preske - 2016 - search.proquest.com
… Termed the “Murray synthesis,” PbSe QDs were synthesized via the hot injection method with lead oleate and trioctylphosphine selenide (TOPSe). QDs from 3.5 nm to 15 nm in …
Number of citations: 3 search.proquest.com
JM Lee, LA Kraynak, AL Prieto - … Chemie International Edition, 2020 - Wiley Online Library
… with divergent reactivities were selected based on their bond dissociation enthalpies (BDEs, Figure 2): diphenyl diselenide in OLA (Ph 2 Se 2 /OLA) and trioctylphosphine selenide (…
Number of citations: 9 onlinelibrary.wiley.com

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